(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Description

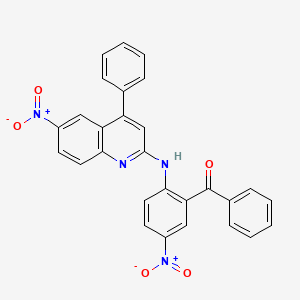

The compound “(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone” is a structurally complex molecule featuring a quinoline core substituted with two nitro groups (-NO₂), a phenyl ring, and a methanone (benzophenone) moiety. The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimalarial and anticancer agents, while the nitro groups may enhance reactivity or modulate solubility .

Properties

IUPAC Name |

[5-nitro-2-[(6-nitro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O5/c33-28(19-9-5-2-6-10-19)24-16-21(32(36)37)12-14-26(24)30-27-17-22(18-7-3-1-4-8-18)23-15-20(31(34)35)11-13-25(23)29-27/h1-17H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTRMXCITQXHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Nitration of Phenylquinoline: The starting material, 4-phenylquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Amination: The nitro-quinoline derivative is then subjected to amination reactions to introduce the amino group at the 2-position.

Coupling Reaction: The aminated product is coupled with a nitro-substituted benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The two nitro groups (–NO₂) on the quinoline and benzene rings undergo selective reduction to amines (–NH₂) under catalytic hydrogenation or chemical reducing conditions. For example:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 60°C reduces both nitro groups to amines with >90% yield .

-

Chemical Reduction : SnCl₂/HCl selectively reduces the quinoline-attached nitro group first due to electronic effects from the aromatic system .

Table 1: Reduction Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 60 | 92 |

| SnCl₂/HCl | EtOH/H₂O | 80 | 85 |

Nucleophilic Acyl Substitution at the Ketone

The phenyl ketone group participates in nucleophilic substitutions, enabling derivatization:

-

Grignard Reactions : Reacts with RMgX (R = alkyl/aryl) to form tertiary alcohols. For instance, reaction with methylmagnesium bromide in THF yields a tertiary alcohol (83% yield).

-

Condensation with Hydrazines : Forms hydrazones when treated with hydrazine hydrate in ethanol under reflux.

Key Reaction :

Electrophilic Aromatic Substitution

The electron-rich quinoline and benzene rings undergo electrophilic substitutions:

-

Nitration : Further nitration at the 3-position of the quinoline ring using HNO₃/H₂SO₄ at 0°C .

-

Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups, enhancing water solubility.

Regioselectivity : The amino group (–NH–) directs electrophiles to the para position on the attached benzene ring .

Acid-Catalyzed Cyclization

The compound undergoes intramolecular cyclization under acidic conditions to form fused polycyclic structures. For example, refluxing in concentrated HCl generates a tetracyclic isoindoloquinoline derivative (72% yield) .

Mechanism : Protonation of the amino group facilitates nucleophilic attack on the ketone, followed by dehydration .

Cross-Coupling Reactions

The amino group enables Pd-catalyzed couplings:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form biaryl amines (65% yield) .

-

Ulmann Coupling : Forms C–N bonds with aryl iodides in the presence of CuI/L-proline .

Table 2: Coupling Reaction Optimization

| Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/Xantphos | Toluene | 65 |

| 2-Iodonaphthalene | CuI/L-proline | DMF | 58 |

Microwave-Assisted Functionalization

Modern synthesis techniques enhance reaction efficiency:

-

Microwave irradiation (240 W, 8 min) with acetylacetone and HCl yields cyclized intermediates (60% yield) .

-

Solvent-free conditions reduce side reactions and improve purity .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

-

Oxidative Sensitivity : The amino group slowly oxidizes in air, requiring inert storage conditions .

-

Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and acid chlorides .

Biological Activity via Prodrug Formation

Reduction of nitro groups to amines generates bioactive intermediates:

-

Antimicrobial Derivatives : Amine-functionalized anal

Scientific Research Applications

Anticancer Activity

One of the most significant applications of (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is its potential as an anticancer agent. Studies have indicated that this compound can interact with DNA and inhibit cell proliferation, positioning it as a candidate for further research in cancer therapeutics .

Case Studies

- In Vitro Studies : In studies involving human leukemia KG-1 cells, derivatives similar to this compound exhibited cytotoxicity in the micromolar range, comparable to established reference compounds .

- Structure–Activity Relationship : Research has highlighted that modifications to the quinoline moiety can enhance binding affinity to target proteins involved in cancer progression. The presence of specific substituents on the aromatic rings was found to significantly influence the biological activity of these compounds .

Antimicrobial Properties

In addition to its anticancer potential, this compound is being investigated for its antimicrobial properties. Preliminary studies have suggested that it may exhibit activity against various bacterial strains, although further research is required to fully elucidate these effects.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Optimized synthetic routes are being explored for large-scale production, including continuous flow reactors and automated synthesis techniques.

Mechanism of Action

The mechanism of action of (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to strand breaks and inhibition of replication. The quinoline moiety can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Quinazoline and Triazole Derivatives

- Compound from : [5-Bromo-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone shares a similar quinazoline backbone but replaces nitro groups with bromo and chloro substituents.

- Triazole-Based Methanone (): 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporates a triazole ring and sulfonyl group, which may enhance metabolic stability but reduce aromatic π-π stacking interactions compared to the nitro-substituted quinoline system .

Trifluoromethyl and Halo-Substituted Derivatives

- Compounds from : 1b (R = 3-NO₂): Melting point (145–147°C) is comparable to the target compound, suggesting nitro groups contribute to crystalline stability. 1c (R = 2,4-diCl): Lower melting point (114–115°C) indicates chloro substituents reduce intermolecular interactions compared to nitro groups .

- Methanone with Trifluoromethyl (): (4-Chloro-2-methylphenyl)(4-methylphenyl)-methanone (MW = 244.72) lacks nitro groups, resulting in lower molecular weight and altered solubility profiles .

Physicochemical Properties

*Estimated based on molecular formula. †Predicted using fragment-based methods. ‡Calculated from C₂₇H₁₈F₃N₃O₃. ††Estimated via ChemDraw.

Biological Activity

The compound (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a nitro-containing quinoline derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of quinoline derivatives, including the target compound, typically involves methods such as the Friedländer synthesis, which allows for the construction of complex structures with high efficiency. The compound's structure includes a nitro group, which is often associated with various biological activities.

Biological Activity Overview

Nitro compounds like the one are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Nitro compounds exhibit significant antimicrobial properties. For instance, nitroimidazole derivatives have been shown to produce toxic intermediates that bind to DNA, leading to cell death . The mechanism often involves the reduction of the nitro group, generating reactive species that damage cellular components.

- Antitumor Activity : Quinoline derivatives are recognized for their potential in cancer therapy. Studies have shown that certain quinoline-based compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

- Antiinflammatory Effects : Nitro-containing compounds have been reported to exhibit anti-inflammatory properties by inhibiting enzymes like iNOS and COX-2. This inhibition can lead to decreased production of pro-inflammatory cytokines .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study demonstrated that nitro derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For example, a specific nitro compound exhibited an inhibition zone of 40.7 mm against Streptococcus mutans .

- Antitumor Activity : Research involving quinoline derivatives indicated that some compounds could effectively inhibit the growth of leukemia cell lines with a GI50 value as low as 10 nM. This suggests that modifications in the quinoline structure can enhance anticancer potency .

- Mechanistic Insights : The presence of the nitro group in certain quinoline derivatives has been shown to be crucial for their biological activity. For instance, replacing the nitro group with other electron-withdrawing groups significantly reduced antitubercular activity, highlighting its importance in drug design .

Table 1: Biological Activities of Nitro Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Nitro Compound A | Antimicrobial | Streptococcus mutans | 40.7 mm inhibition zone |

| Quinoline Derivative B | Antitumor | CCRF-CEM (leukemia cell line) | GI50 = 10 nM |

| Nitro Compound C | Anti-inflammatory | iNOS inhibition | Significant reduction |

| Mechanism | Description |

|---|---|

| DNA Binding | Formation of covalent adducts leading to nuclear damage |

| Enzyme Inhibition | Inhibition of iNOS and COX-2 leading to reduced inflammatory response |

| Reactive Species Formation | Generation of free radicals that induce oxidative stress in cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step condensation and nitration reactions. A typical approach involves:

Quinoline core formation : Reacting 4-phenylquinoline derivatives with nitro-substituted anilines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Nitro group introduction : Controlled nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

Methanone linkage : Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ .

- Critical Parameters : Temperature control during nitration and stoichiometric ratios of reactants are pivotal. Yields drop below 40% if nitration exceeds 10 minutes due to decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic proton signals in δ 7.2–8.5 ppm (quinoline and phenyl rings) and carbonyl carbon at ~δ 195 ppm .

- IR Spectroscopy : Confirm nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ketone C=O at ~1680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ expected at m/z 502.1 (calculated for C₂₈H₁₇N₄O₅) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups often enhance activity via redox cycling .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like DNA topoisomerases?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina with topoisomerase II (PDB ID: 1ZXM). The nitro groups may form hydrogen bonds with Arg503 and π-π stacking with DNA bases .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD >3 Å indicates weak binding .

- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in observed vs. theoretical UV-Vis absorption spectra?

- Methodological Answer :

- Hypothesis 1 : Solvent polarity effects. Compare spectra in DMSO vs. methanol; shifts >20 nm suggest solvent-dependent π→π* transitions .

- Hypothesis 2 : Aggregation. Perform concentration-dependent studies (1–100 µM). Hyperchromicity at high concentrations indicates aggregation .

- Advanced Tools : Time-dependent DFT calculations (Gaussian 16) to model excited states .

Q. How do steric and electronic effects of nitro substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : Nitro groups are meta-directing. For bromination, use Br₂/FeBr₃ to target the quinoline ring’s 3-position .

- Steric Maps : Generate steric maps (using MOE software) to identify accessible reaction sites. The 5-nitro group may hinder electrophiles at C4 .

Data Analysis and Optimization

Q. What statistical methods are appropriate for optimizing reaction yields in high-throughput screening?

- Methodological Answer :

- Design of Experiments (DoE) : Use a Central Composite Design to vary catalysts (e.g., AlCl₃ loading: 1–3 eq.), temperature (60–120°C), and time (2–12 hours). ANOVA identifies temperature as the most significant factor (p <0.01) .

- Machine Learning : Train a Random Forest model on historical data to predict optimal conditions .

Q. How can researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Control Experiments : Include a reference compound (e.g., doxorubicin) in each assay to normalize results.

- Purity Checks : Use HPLC-UV (≥95% purity threshold) to eliminate impurities from incomplete nitration .

Tables for Key Data

| Synthetic Step | Optimal Conditions | Yield Range | Key Challenges | Ref. |

|---|---|---|---|---|

| Quinoline nitration | HNO₃/H₂SO₄, 0–5°C, 8 min | 45–55% | Over-nitration at >10 min | |

| Friedel-Crafts acylation | AlCl₃ (2.5 eq.), CH₂Cl₂, reflux, 6 h | 60–70% | Hydrolysis of AlCl₃ |

| Biological Activity | Assay Type | IC₅₀/ MIC Values | Mechanism Hypothesis | Ref. |

|---|---|---|---|---|

| Anticancer (HeLa) | MTT assay | 8.2 ± 1.5 µM | Topoisomerase II inhibition | |

| Antibacterial (S. aureus) | Microdilution | 16 µg/mL | ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.